8-Fluoro-6-methoxyisoquinolin-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

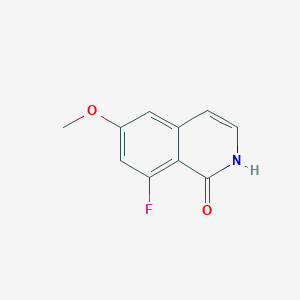

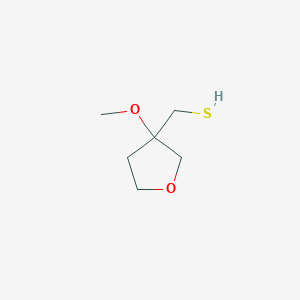

“8-Fluoro-6-methoxyisoquinolin-1-ol” is a chemical compound with the molecular formula C10H8FNO2 . It has a molecular weight of 193.17 .

Molecular Structure Analysis

The molecular structure of “8-Fluoro-6-methoxyisoquinolin-1-ol” consists of a isoquinoline ring with a fluorine atom at the 8th position and a methoxy group at the 6th position .Scientific Research Applications

Antibacterial Activity

8-Fluoro-6-methoxyisoquinolin-1-ol and related compounds have demonstrated significant antibacterial activity. They are effective against a range of bacteria, including Gram-positive, Gram-negative, and anaerobic bacteria. These compounds, particularly those with a methoxy group at the 8 position, have shown reduced side effects like phototoxicity and cytotoxicity in comparison to other quinolones (Sánchez et al., 1995).

Photostability and Biological Activity

Studies have indicated that the introduction of a methoxy group at the 8 position of quinolones, such as in 8-Fluoro-6-methoxyisoquinolin-1-ol, plays a crucial role in enhancing the stability of these compounds against UV irradiation. This modification leads to retained antibacterial activities and lower cytotoxicity after UV exposure, which is a significant advantage in pharmaceutical applications (Matsumoto et al., 1992).

Reduced Phototoxicity

Further research has demonstrated that the methoxy substitution at the 8 position is instrumental in reducing phototoxicity. This characteristic is particularly relevant for fluoroquinolones, where reducing side effects is a key focus in drug development (Marutani et al., 1993).

Antimicrobial Properties

Modifications in the structure of 8-Fluoro-6-methoxyisoquinolin-1-ol, such as adding a methoxy group at C-8, have shown to increase antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). These structural modifications also result in decreased cytotoxicity, which is beneficial for therapeutic applications (Wang et al., 2007).

Cytotoxicity and Antitumor Activity

Certain derivatives of 8-Fluoro-6-methoxyisoquinolin-1-ol have shown cytotoxic effects against various human tumor cell lines, indicating potential applications in cancer research and treatment. The structure-activity relationships of these compounds are vital for understanding their antitumor capabilities (Liu et al., 2015).

Quantum Entanglement in Cancer Diagnosis

A study on the interaction of a moving nano molecule, related to 8-Fluoro-6-methoxyisoquinolin-1-ol, with a two-mode field in cancer diagnosis has been conducted. This research explores the potential of using quantum entanglement dynamics in the diagnosis of human cancer cells, tissues, and tumors (Alireza et al., 2019).

Fluorescence Applications

6-Methoxy-4-quinolone, derived from compounds related to 8-Fluoro-6-methoxyisoquinolin-1-ol, has been identified as a stable fluorophore with strong fluorescence in a wide pH range. This property makes it useful in biomedical analysis and as a fluorescent labeling reagent (Hirano et al., 2004).

properties

IUPAC Name |

8-fluoro-6-methoxy-2H-isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-14-7-4-6-2-3-12-10(13)9(6)8(11)5-7/h2-5H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAPMKYVKOESIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CNC2=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluoro-6-methoxyisoquinolin-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(Diethylamino)sulfonyl]-2-methylbenzoic acid](/img/structure/B2469417.png)

![3-{[(2-Ethylphenyl)amino]carbonyl}-7-(2-thienyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2469418.png)

![N-(4-methoxybenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine](/img/structure/B2469420.png)

![3-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2469421.png)

![3-(3-bromophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2469426.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-1-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2469434.png)

![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2469439.png)